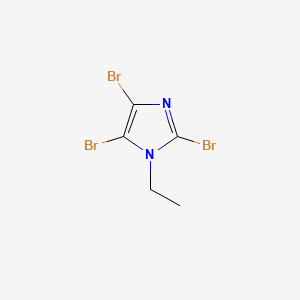
2,4,5-Tribromo-1-ethyl-1H-imidazole
Übersicht
Beschreibung
2,4,5-Tribromo-1-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H5Br3N2 . It is known to condense with sugar precursors to yield 2,4,5-TBI nucleosides .
Synthesis Analysis
The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole has been studied in various contexts. For instance, it was found that the synthesis of these compounds, followed by comparison of the GC retention times and fragmentation patterns from electron impact MS, indicated that it was 2,4,5-tribromo-1H-imidazole .Molecular Structure Analysis
The molecular structure of 2,4,5-Tribromo-1-ethyl-1H-imidazole is available as a 2D Mol file or as a computed 3D SD file . A crystal structure of a similar compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has also been reported .Physical And Chemical Properties Analysis
The molecular weight of 2,4,5-Tribromo-1-ethyl-1H-imidazole is 332.82 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 122 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass are also available .Wissenschaftliche Forschungsanwendungen
1. Therapeutic Potential of Imidazole Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Synthesis of 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone
- Summary of Application : The compound 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone was synthesized and evaluated for antimicrobial potential .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : The compound showed antimicrobial potential against Staphylococcus aureus and Escherichia coli .
3. Use of 2,4,5-Tribromoimidazole in Biochemistry
- Summary of Application : 2,4,5-Tribromoimidazole (2,4,5-TBI) on condensation with sugar precursors yields 2,4,5-TBI nucleosides .
- Methods of Application : The specific experimental procedures were not detailed in the source .
- Results or Outcomes : 2,4,5-Tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats .
4. Synthesis of Functional Imidazole
- Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
- Methods of Application : The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
- Results or Outcomes : Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of areas .
5. NHC-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles
- Summary of Application : Alanthadka and co-workers recently built on this extensive research to develop a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles .
- Methods of Application : The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
6. Synthesis of 2,4,5-Trisubstituted NH-Imidazoles
- Summary of Application : Tang et al. reported the synthesis of 2,4,5-trisubstituted NH-imidazoles .
- Methods of Application : The reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile gave the desired imidazoles without the need for the addition of a catalyst .
- Results or Outcomes : The protocol allowed for the inclusion of aromatic and heteroaromatic substituents as well as the ester .
4. Synthesis of Functional Imidazole
- Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
- Methods of Application : The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
- Results or Outcomes : Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of areas .
5. NHC-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles
- Summary of Application : Alanthadka and co-workers recently built on this extensive research to develop a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles .
- Methods of Application : The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
6. Synthesis of 2,4,5-Trisubstituted NH-Imidazoles
- Summary of Application : Tang et al. reported the synthesis of 2,4,5-trisubstituted NH-imidazoles .
- Methods of Application : The reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile gave the desired imidazoles without the need for the addition of a catalyst .
- Results or Outcomes : The protocol allowed for the inclusion of aromatic and heteroaromatic substituents as well as the ester .
Safety And Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of 2,4,5-Tribromo-1-ethyl-1H-imidazole. Contact with skin and eyes should be avoided, and personal protective equipment should be used. The compound should be handled in a well-ventilated area, and all sources of ignition should be removed .
Eigenschaften
IUPAC Name |
2,4,5-tribromo-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQPRRSDSGAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953315 | |
| Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromo-1-ethyl-1H-imidazole | |
CAS RN |
31250-75-6 | |
| Record name | Imidazole, 2,4,5-tribromo-1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

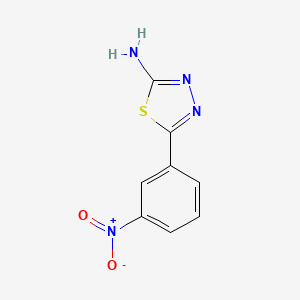

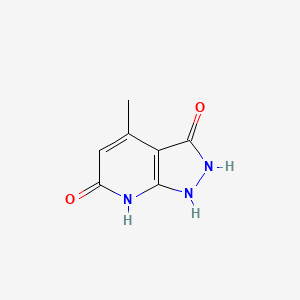
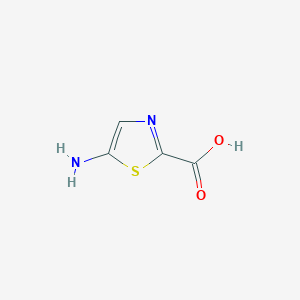
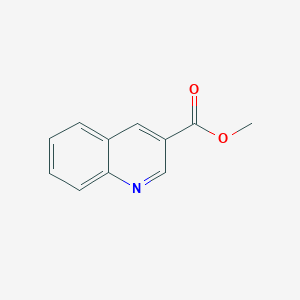
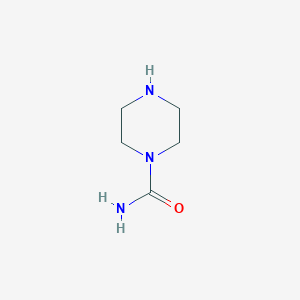
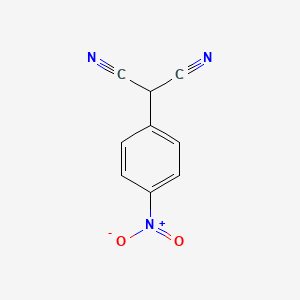


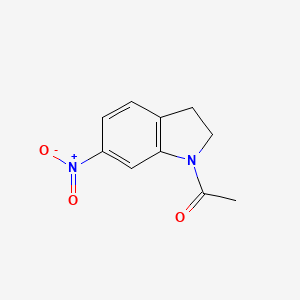

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

